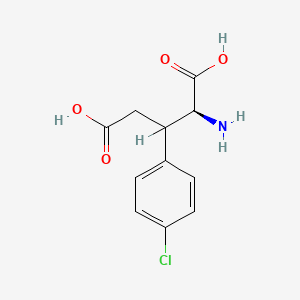
3-(4-Chlorophenyl)glutamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)glutamic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H12ClNO4 and its molecular weight is 257.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Neuropharmacological Applications
1. Modulation of Glutamate Receptors:
Research indicates that 3-(4-Chlorophenyl)glutamic acid and its stereoisomers can influence glutamate receptor activity. Specifically, studies have shown that certain isomers potentiate depolarizations in neonatal rat motoneurons induced by L-homocysteic acid, a glutamate analog. The (2S,3S)-isomer was found to be particularly effective in enhancing these responses compared to L-glutamate-induced responses, suggesting a selective action on excitatory amino acid uptake sites .
2. Antiepileptic Drug Research:
The compound is utilized in studies related to the mechanisms of antiepileptic drugs (AEDs). It has been shown that this compound can inhibit glutamate release induced by convulsive agents, which is significant for understanding AED effects on neurotransmitter dynamics .
Cancer Research Applications
1. Anticancer Properties:
Recent studies have explored the potential of this compound derivatives as histone deacetylase inhibitors (HDACIs). These compounds demonstrated promising antiproliferative activity against cancer cell lines such as HeLa cells. The derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .
2. Mechanistic Studies:
The compound's mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells. For instance, one study reported that treatment with certain derivatives resulted in increased levels of caspase-3 and caspase-8, indicating activation of apoptotic pathways, while also causing G1 phase cell cycle arrest.
Receptor Binding Studies
1. Binding Affinity and Selectivity:
this compound has been investigated for its binding affinity to various receptors. Its ability to act as an NMDA receptor antagonist was noted in some isomers, contributing to the understanding of excitatory neurotransmission modulation. This characteristic may provide insights into developing novel therapeutics for neurological disorders .
2. Structure-Activity Relationship (SAR):
Studies have examined the structure-activity relationship of this compound derivatives to optimize their efficacy as receptor modulators. The presence of specific substituents on the phenyl ring has been shown to enhance binding affinity and selectivity towards target receptors .
Summary Table of Applications
| Field | Application | Key Findings |
|---|---|---|
| Neuropharmacology | Glutamate receptor modulation | Potentiation of L-homocysteic acid-induced depolarization |
| Antiepileptic drug mechanism studies | Inhibition of glutamate release by AEDs | |
| Cancer Research | Anticancer agent development | Strong antiproliferative activity against HeLa cells |
| Mechanistic action studies | Induction of apoptosis and cell cycle arrest | |
| Receptor Studies | Binding affinity evaluation | NMDA receptor antagonism and selective binding properties |
| Structure-activity relationship | Optimization through substituent modification |
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental settings:
- In Vivo Tumor Models: Administration of chlorpheg derivatives in xenograft models showed significant tumor volume reduction compared to control groups, indicating potential for therapeutic use in oncology.
- Synergistic Effects with Chemotherapy: When combined with standard chemotherapeutics like cisplatin, this compound exhibited enhanced antitumor efficacy, suggesting its role as an adjunctive treatment option .
属性
CAS 编号 |
78590-22-4 |
|---|---|
分子式 |
C11H12ClNO4 |
分子量 |
257.67 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(4-chlorophenyl)pentanedioic acid |
InChI |
InChI=1S/C11H12ClNO4/c12-7-3-1-6(2-4-7)8(5-9(14)15)10(13)11(16)17/h1-4,8,10H,5,13H2,(H,14,15)(H,16,17)/t8?,10-/m0/s1 |
InChI 键 |
ZHXBCPSYEAQEHB-HTLJXXAVSA-N |
SMILES |
C1=CC(=CC=C1C(CC(=O)O)C(C(=O)O)N)Cl |
手性 SMILES |
C1=CC(=CC=C1C(CC(=O)O)[C@@H](C(=O)O)N)Cl |
规范 SMILES |
C1=CC(=CC=C1C(CC(=O)O)C(C(=O)O)N)Cl |
同义词 |
3-(4-chlorophenyl)glutamic acid 3-(4-chlorophenyl)glutamic acid, (D,erythro)-isomer 3-(4-chlorophenyl)glutamic acid, (D,threo)-isomer 3-(4-chlorophenyl)glutamic acid, (DL)-isomer 3-(4-chlorophenyl)glutamic acid, (L)-isomer 3-(4-chlorophenyl)glutamic acid, (L,erythro)-isomer 3-(4-chlorophenyl)glutamic acid, (L,threo)-isomer beta-para-chlorophenylglutamate chlorpheg |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















